Hydrocortamate hydrochloride
Overview
Description
Hydrocortamate hydrochloride is a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. It is used topically to treat inflammation due to corticosteroid-responsive dermatoses . Glucocorticoids are a class of steroid hormones characterized by their ability to bind with the cortisol receptor and trigger various important cardiovascular, metabolic, immunologic, and homeostatic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrocortamate hydrochloride is synthesized through a series of chemical reactions involving the modification of the steroid backbone. The preparation of several 17-alkyl-17-deoxy steroids of the corticoid series is described, where the 17-alkyl group is introduced via Li-liquid ammonia treatment of 3β-acetoxy-5α-pregna-9(11),16-dien-20-one followed by appropriate alkylation .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, reduction, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Hydrocortamate hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides .
Major Products Formed
The major products formed from these reactions include modified steroids with different functional groups, which can be further used in various pharmaceutical applications .
Scientific Research Applications
Hydrocortamate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and immune response.
Industry: Employed in the formulation of topical creams and ointments for treating skin conditions.
Mechanism of Action
Hydrocortamate hydrochloride exerts its effects by binding to the cytosolic glucocorticoid receptor. After binding, the receptor-ligand complex translocates into the cell nucleus, where it binds to glucocorticoid response elements (GRE) in the promoter region of target genes. This binding regulates the transcription of genes involved in inflammatory and immune responses .
Comparison with Similar Compounds
Hydrocortamate hydrochloride is similar to other glucocorticoids such as hydrocortisone and prednisone. it has unique properties that make it suitable for specific applications:
Hydrocortisone: A naturally occurring glucocorticoid with similar anti-inflammatory properties but different pharmacokinetics.
Prednisone: A synthetic glucocorticoid with a longer duration of action and different metabolic pathways.
This compound stands out due to its specific binding affinity and efficacy in topical applications .
Properties
CAS No. |
125-03-1 |
---|---|
Molecular Formula |
C27H42ClNO6 |
Molecular Weight |
512.1 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(diethylamino)acetate;hydrochloride |
InChI |
InChI=1S/C27H41NO6.ClH/c1-5-28(6-2)15-23(32)34-16-22(31)27(33)12-10-20-19-8-7-17-13-18(29)9-11-25(17,3)24(19)21(30)14-26(20,27)4;/h13,19-21,24,30,33H,5-12,14-16H2,1-4H3;1H/t19-,20-,21-,24+,25-,26-,27-;/m0./s1 |
InChI Key |
AKQNAIYKSALPKV-OYHXESGYSA-N |
SMILES |
CCN(CC)CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O.Cl |
Isomeric SMILES |
CCN(CC)CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O.Cl |
Canonical SMILES |
CCN(CC)CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O.Cl |
Appearance |
Solid powder |
125-03-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Hydrocortamate Hydrochloride; Ethamicort; Ulcort; Magnacort; Hydrocortamate HCl; UNII-9QM8U7R83W; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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